molecular formula C13H18N4O4S B2853194 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid CAS No. 301353-78-6

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid

Cat. No.: B2853194
CAS No.: 301353-78-6
M. Wt: 326.37
InChI Key: IGXKSPKAYQMWRI-UHFFFAOYSA-N
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Description

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid is a complex organic compound with a unique structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative followed by thiolation and subsequent acylation to introduce the sulfanylacetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropurine derivatives, and various substituted purine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid involves its interaction with molecular targets, such as enzymes and receptors that recognize purine structures. The compound can inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
  • 2-[1,3-Dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
  • 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate

Uniqueness

What sets 2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid apart from similar compounds is its specific sulfanylacetic acid moiety, which can impart unique reactivity and biological activity. This structural feature allows for distinct interactions with molecular targets and can lead to different pharmacological profiles compared to its analogs .

Properties

IUPAC Name

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-7(2)4-5-17-9-10(14-13(17)22-6-8(18)19)16(3)12(21)15-11(9)20/h7H,4-6H2,1-3H3,(H,18,19)(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXKSPKAYQMWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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